Spectroscopic data for 1-Bromo-3-fluoroisoquinoline
Spectroscopic data for 1-Bromo-3-fluoroisoquinoline
Title: Spectroscopic Characterization and Methodological Framework for 1-Bromo-3-fluoroisoquinoline in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, halogenated heterocycles serve as indispensable scaffolds for transition-metal-catalyzed cross-coupling reactions. 1-Bromo-3-fluoroisoquinoline (CAS: 1076-36-4)[1] is a highly specialized building block frequently utilized in the synthesis of complex antiviral therapeutics, most notably Hepatitis C virus (HCV) NS5A replication complex inhibitors[2].
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a collection of data points, but as a rational system of electronic and steric effects. The strategic placement of a bromine atom at the C1 position provides a highly reactive node for oxidative addition (e.g., Suzuki-Miyaura or cyanation reactions), while the fluorine at C3 modulates the basicity of the isoquinoline nitrogen, thereby enhancing the metabolic stability and lipophilic efficiency of downstream drug candidates. This whitepaper provides an authoritative, in-depth guide to the spectroscopic validation and handling of 1-bromo-3-fluoroisoquinoline.
Physicochemical Profile & Structural Logic
Understanding the foundational properties of 1-bromo-3-fluoroisoquinoline is critical for predicting its behavior in both synthetic workflows and chromatographic systems.
| Property | Value | Causality / Significance |
| Chemical Name | 1-Bromo-3-fluoroisoquinoline | Core isoquinoline system with dual halogenation. |
| CAS Registry Number | 1076-36-4 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C9H5BrFN | Dictates the exact mass for high-resolution MS. |
| Molecular Weight | 226.05 g/mol | Includes the heavy bromine atom, impacting density. |
| Exact Mass | 224.9589 Da | Target value for HRMS [M+H]+ calculations. |
| SMILES | FC1=CC2=C(C(Br)=N1)C=CC=C2 | Defines the 2D topology for computational modeling. |
Synthesis & Isolation Workflow
The synthesis of 1-bromo-3-fluoroisoquinoline typically leverages the differential reactivity of the isoquinoline ring. A highly reliable, self-validating method involves the regioselective bromination of 3-fluoroisoquinoline N-oxide using phosphorus oxybromide (POBr3)[3]. The N-oxide acts as a directing group, activating the C1 position for nucleophilic attack by the bromide ion following initial phosphorylation of the oxygen.
Figure 1: Regioselective synthesis workflow for 1-bromo-3-fluoroisoquinoline.
Step-by-Step Synthetic Protocol:
-
Initiation: Dissolve 3-fluoroisoquinoline N-oxide (0.1 M) in anhydrous CH2Cl2 under an inert argon atmosphere. Cool the system to 0 °C to control the exothermic activation step.
-
Activation: Slowly add POBr3 (1.2 equivalents) followed by the dropwise addition of catalytic N,N-dimethylformamide (DMF, 0.5 equivalents). Scientific Insight: DMF acts as a nucleophilic catalyst, forming a Vilsmeier-type intermediate that accelerates the deoxygenative halogenation.
-
Propagation: Warm the reaction mixture to 25 °C and stir until complete consumption of the starting material is observed via TLC.
-
Quenching & Isolation: Carefully quench with saturated aqueous sodium carbonate to neutralize the generated phosphoric acids (pH 7-8). Extract with CH2Cl2, dry over anhydrous Na2SO4, and purify via flash column chromatography (Petroleum Ether/Ethyl Acetate 100:1)[3].
Comprehensive Spectroscopic Data
To ensure absolute trustworthiness in drug development, every synthesized batch must be subjected to a rigorous, self-validating spectroscopic panel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 1-bromo-3-fluoroisoquinoline is a masterclass in substituent effects. The data below is recorded at 500 MHz in CDCl3[4].
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Mechanistic Causality |
| H-8 | 8.35 | Doublet (d) | 8.5 | Highly deshielded due to the spatial proximity (peri-effect) of the massive, electron-withdrawing C1 bromine. |
| H-5 | 7.93 | Doublet (d) | 8.5 | Deshielded by the adjacent aromatic ring current, but lacks the extreme peri-effect seen at H-8. |
| H-6 | 7.83 | Triplet (t) | 7.6 | Standard aromatic coupling; slightly deshielded by the extended conjugated system. |
| H-7 | 7.73 | Triplet (t) | 7.6 | Standard aromatic coupling; positioned further from the heteroatoms. |
| H-4 | 7.45 | Singlet (s) | N/A | Appears as a singlet (or finely coupled doublet due to 4J_HF). Heavily influenced by the adjacent C3 fluorine's inductive withdrawal. |
Mass Spectrometry (LC-MS)
Mass spectrometry provides an immediate, self-validating diagnostic tool for this compound due to the natural isotopic abundance of bromine (79Br: 50.69%, 81Br: 49.31%).
-
Expected [M+H]+: m/z 225.96 and 227.96.
-
Diagnostic Signature: The spectrum must exhibit a classic 1:1 doublet separated by 2 atomic mass units. If this 1:1 ratio is absent, the compound has either failed to brominate or has undergone unwanted debromination during ionization.
Infrared (IR) Spectroscopy
-
C-F Stretch: ~1150–1250 cm⁻¹. The highly polarized carbon-fluorine bond results in a massive change in the dipole moment, yielding a very strong, broad absorption band.
-
C-Br Stretch: ~600–700 cm⁻¹. Appears in the fingerprint region; useful for confirming halogenation when compared against the non-brominated precursor.
Analytical Validation Protocol
To guarantee scientific integrity, the following analytical workflow must be executed before utilizing the compound in downstream cross-coupling reactions (e.g., conversion to 3-fluoroisoquinoline-1-carbonitrile)[2].
Figure 2: Self-validating analytical workflow for halogenated heterocycles.
Step-by-Step Validation Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (90:10) containing 0.1% TFA to ensure consistent protonation[2].
-
LC-MS Acquisition: Inject 5 μL onto a C18 reverse-phase column. Run a gradient of 0% to 100% Solvent B over 5 minutes. Monitor UV absorbance at 220 nm.
-
Isotope Verification: Extract the mass spectrum at the primary UV peak. Validate the presence of the m/z 226/228 (1:1) doublet.
-
NMR Acquisition: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% TMS as an internal standard). Acquire 1H NMR (16 scans) and 19F NMR (64 scans) to confirm the regiochemistry of the fluorine and bromine atoms based on the peri-effect deshielding of H-8[4].
Applications in Medicinal Chemistry
The primary utility of 1-bromo-3-fluoroisoquinoline lies in its role as a precursor for 3-fluoroisoquinoline-1-carbonitrile . By subjecting the brominated compound to a direct displacement reaction with potassium cyanide (or zinc cyanide via Pd-catalysis), researchers generate the carbonitrile intermediate[2]. This intermediate is a critical cap region in the synthesis of symmetrical E-stilbene prolinamides, which act as highly potent, submicromolar inhibitors of the HCV NS5A replication complex (Genotypes 1a and 1b)[2]. The fluorine atom is deliberately retained in the final drug architecture to fine-tune the pKa of the isoquinoline system, thereby optimizing cellular permeability and target binding affinity.
References
-
NextSDS. "1-Bromo-3-fluoroisoquinoline — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
-
Bowers, J., et al. "HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity." Journal of Medicinal Chemistry, ACS Publications, 2013. Available at: [Link]
- Google Patents. "Hepatitis C virus inhibitors (EA018313B1)." Eurasian Patent Organization, 2013.
